N-{5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl}-4-methanesulfonylbenzamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a chlorothiophene, an oxadiazole, and a methanesulfonylbenzamide group . These groups are common in many pharmaceuticals and could potentially have interesting biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the chlorothiophene and oxadiazole rings, followed by the introduction of the methanesulfonylbenzamide group . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chlorothiophene, oxadiazole, and methanesulfonylbenzamide groups . These groups would likely confer specific chemical properties to the molecule, such as its reactivity, polarity, and potential for hydrogen bonding.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The chlorothiophene and oxadiazole groups could potentially undergo electrophilic aromatic substitution reactions, while the methanesulfonylbenzamide group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact molecular structure . These properties could be predicted using computational chemistry methods or determined experimentally.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[(5-chlorothiophen-2-yl)methyl]-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O4S2/c1-25(21,22)11-5-2-9(3-6-11)14(20)17-15-19-18-13(23-15)8-10-4-7-12(16)24-10/h2-7H,8H2,1H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPPCGFDFHLYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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